3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of key enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share a similar structural motif but with trifluoromethyl groups instead of fluorophenyl groups.
4-methyl-1-phenylpyrazoles: These compounds have a similar pyrazole core but with different substituents on the phenyl rings.
Uniqueness
3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole is unique due to the specific combination of fluorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18F2N2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C23H18F2N2/c1-15-4-3-5-21(14-15)27-23(18-8-12-20(25)13-9-18)16(2)22(26-27)17-6-10-19(24)11-7-17/h3-14H,1-2H3 |
InChI Key |
AMZKIEYLBFRNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)F)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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